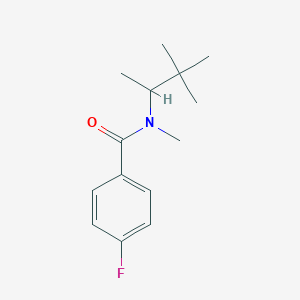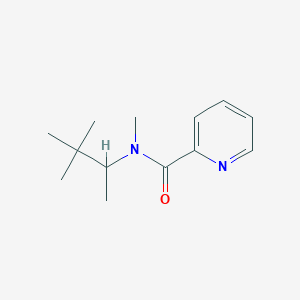
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide, also known as DMXAA, is a compound that has been extensively studied for its potential therapeutic properties. DMXAA has been found to have anti-tumor and anti-angiogenic effects, making it a promising candidate for cancer treatment. In
Mécanisme D'action
The exact mechanism of action of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of cytokine production. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been shown to activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. These cytokines can then stimulate the immune system and induce tumor necrosis.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-angiogenic effects, N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been found to have anti-inflammatory properties. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has also been shown to induce fever and hypotension in animal models, which may limit its clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide is its potent anti-tumor and anti-angiogenic effects. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been shown to be effective in a variety of cancer models, making it a promising candidate for cancer treatment. However, the biochemical and physiological effects of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide may limit its clinical use. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been found to induce fever and hypotension, which may be problematic in patients with preexisting medical conditions.
Orientations Futures
There are a number of future directions for research on N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide. One area of interest is the development of new analogs of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide with improved pharmacological properties. Another area of interest is the identification of biomarkers that can predict the response to N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide in humans.
Méthodes De Synthèse
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide can be synthesized using a number of different methods. One common method involves the reaction of 2-chloronicotinic acid with tert-butylamine to form the tert-butyl ester of 2-chloronicotinic acid. This ester is then reacted with methylamine to form the desired product, N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide.
Applications De Recherche Scientifique
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic properties. In preclinical studies, N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been found to have anti-tumor and anti-angiogenic effects. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, breast, and colon cancer.
Propriétés
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(13(2,3)4)15(5)12(16)11-8-6-7-9-14-11/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGMHVYCONKNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

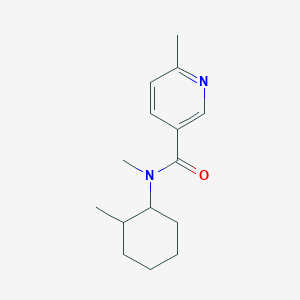
![2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7494589.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(5-methylthiophen-2-yl)methanone](/img/structure/B7494597.png)
![3-[[2-(Dimethylamino)-2-thiophen-3-ylethyl]amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7494605.png)
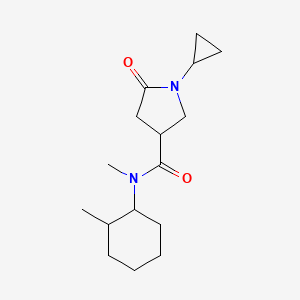
![3-(2-hydroxyphenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494615.png)

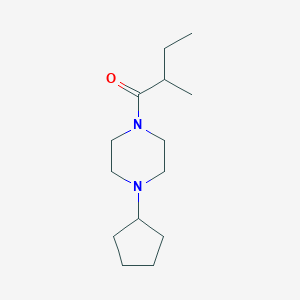
![N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494643.png)
![3-(2-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494645.png)

![2-[1-(4-Chlorophenyl)ethyl-methylamino]acetamide](/img/structure/B7494655.png)

